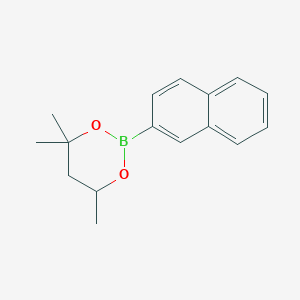

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXUYZILYFNDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a valuable boronic ester intermediate in organic synthesis and drug discovery. Boronic acids and their esters are crucial building blocks in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthetic strategy, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. By elucidating the causality behind experimental choices, this document aims to provide a self-validating framework for the successful synthesis and purification of the target compound.

Introduction: The Significance of Naphthalene-Containing Boronic Esters

The naphthalene moiety is a prevalent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic and steric properties.[4][5] The fusion of this aromatic system with a boronic ester functional group creates a versatile synthetic intermediate, poised for participation in a multitude of cross-coupling reactions. Specifically, 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane serves as a stable, readily handled precursor to 2-naphthaleneboronic acid. The dioxaborinane ring, derived from 2-methyl-2,4-pentanediol (hexylene glycol), confers enhanced stability against protodeboronation compared to the free boronic acid, a common challenge in Suzuki-Miyaura couplings.[6]

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures.[1][2][7] These motifs are central to the development of new pharmaceuticals, agrochemicals, and materials.[4]

Synthetic Strategy: The Miyaura Borylation

The most direct and efficient route to aryl boronic esters, such as the target molecule, is the Miyaura borylation reaction.[1][3] This powerful transformation involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent.[1][2][3] For the synthesis of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, the logical precursors are 2-bromonaphthalene and a suitable diboron species.

The catalytic cycle of the Miyaura borylation is a well-established mechanistic pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromonaphthalene), forming a palladium(II) intermediate.

-

Transmetalation: The boronate group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The desired aryl boronic ester is formed as the palladium(II) center is reduced back to its catalytically active palladium(0) state, releasing the product and completing the cycle.

The choice of the diboron reagent is critical. While bis(pinacolato)diboron (B₂pin₂) is widely used, for the direct synthesis of the target dioxaborinane, a diboron reagent derived from 2-methyl-2,4-pentanediol would be ideal. However, a more practical and common approach involves the use of a readily available diboron reagent like B₂pin₂ followed by transesterification, or more conveniently, a one-pot reaction where the aryl boronic acid is generated in situ and then esterified. For the purpose of this guide, we will focus on a direct borylation approach using a suitable diboron reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a robust and reproducible method for the synthesis of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. Each step is accompanied by an explanation of its purpose to ensure a thorough understanding of the process.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1.00 g | 4.83 | Starting Material |

| Bis(neopentyl glycolato)diboron | C₁₀H₂₀B₂O₄ | 225.88 | 1.31 g | 5.80 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 118 mg | 0.145 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.42 g | 14.5 | Base |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |

| 2-Methyl-2,4-pentanediol | C₆H₁₄O₂ | 118.17 | - | - | For potential workup/purification |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.00 g, 4.83 mmol), bis(neopentyl glycolato)diboron (1.31 g, 5.80 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (118 mg, 0.145 mmol), and potassium acetate (1.42 g, 14.5 mmol).

-

Causality: A flame-dried apparatus under an inert atmosphere is crucial to prevent the reaction from being quenched by moisture, which can hydrolyze the boronic ester product and deactivate the catalyst. Potassium acetate acts as the base necessary to facilitate the transmetalation step in the catalytic cycle.[1]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This process removes oxygen, which can lead to unwanted side reactions and catalyst degradation.

-

Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via a syringe.

-

Causality: Dioxane is a common solvent for Miyaura borylation reactions due to its ability to dissolve the reactants and its relatively high boiling point, allowing for elevated reaction temperatures. Anhydrous solvent is critical to prevent hydrolysis.

-

-

Reaction: Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Expertise Note: Boronic esters can sometimes be challenging to purify via silica gel chromatography due to potential hydrolysis on the acidic silica surface. To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent, or neutral alumina can be used as the stationary phase. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is also a viable purification method if the product is a solid.

-

Characterization

The purified 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the naphthalene ring protons (in the aromatic region, ~7.4-8.3 ppm), and the protons of the 4,4,6-trimethyl-1,3,2-dioxaborinane ring. Specifically, singlets for the two methyl groups at the 4-position, a doublet for the methyl group at the 6-position, and multiplets for the methylene and methine protons of the ring.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the carbon atoms of the naphthalene ring and the dioxaborinane ring. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry (ESI or GC-MS): The molecular ion peak corresponding to the calculated mass of C₁₆H₁₉BO₂ (m/z = 254.14) should be observed.

Visualizing the Process

Reaction Mechanism

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Conclusion and Future Perspectives

The synthesis of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane via the Miyaura borylation is a robust and reliable method for accessing this valuable synthetic intermediate. The protocol outlined in this guide, grounded in established chemical principles, provides a clear pathway for its preparation. The stability and reactivity of this boronic ester make it an attractive building block for the construction of complex molecules in drug discovery and materials science. Future work in this area may focus on the development of more sustainable catalytic systems, the exploration of continuous flow methodologies for safer and more efficient production, and the expansion of the substrate scope to include a wider range of functionalized naphthalene precursors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Miyaura borylation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cas 7317-42-2,2,4-pentanediol phenylboronic ester - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Miyaura borylation | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Heliyon, 7(1), e06044. [Link]

-

4,4,6-Trimethyl-1,3,2-dioxaborinane - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC - NIH. (n.g.). Retrieved January 19, 2026, from [Link]

- WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents. (n.d.).

-

Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

[2-Methyl-5-(n-propyl)-d10]-furan-3-boronic acid pinacol ester - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [2-Methyl-5-(n-propyl)-d10]-furan-3-boronic acid pinacol ester [myskinrecipes.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The efficacy and versatility of this reaction are intrinsically linked to the nature of the organoboron reagent employed. Boronic acids, while widely used, can suffer from instability and a propensity for protodeboronation. Consequently, boronic esters have emerged as highly valuable alternatives, offering enhanced stability, easier handling, and often improved reactivity.

This guide provides a comprehensive technical overview of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS Number: 1260068-92-5), a stable boronic ester of 2-naphthalenylboronic acid. We will delve into its physical and chemical properties, outline a robust synthesis protocol, explore its primary application as a coupling partner in palladium-catalyzed reactions, and provide essential safety and handling information. This document is intended to serve as a practical resource for researchers leveraging this reagent in their synthetic endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical reagent is a thorough characterization of its structure. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is composed of a naphthalene moiety attached to a 1,3,2-dioxaborinane ring. This six-membered heterocyclic ring is derived from 2-methyl-2,4-pentanediol (also known as hexylene glycol) and serves to protect the boronic acid functionality.

Caption: 2D structure of the title compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane |

| CAS Number | 1260068-92-5[1] |

| Molecular Formula | C₁₆H₁₉BO₂ |

| Molecular Weight | 254.13 g/mol |

| InChI | InChI=1S/C16H19BO2/c1-12-11-14(3,4)19-17(18-12)15-9-8-13-6-5-7-10-16(13)15/h5-10,12H,11H2,1-4H3 |

| SMILES | CC1CC(C)(C)OB(OC1)C2=CC3=CC=CC=C3C=C2 |

Physical and Chemical Properties

Direct experimental data for the physical properties of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane are not extensively reported in the literature. However, properties can be reliably estimated based on closely related analogs and general principles of boronic esters.

Table 2: Physical Properties

| Property | Value/Description | Source/Basis |

|---|---|---|

| Appearance | White to off-white solid | Typical for aryl boronic esters |

| Melting Point | 64.0 to 68.0 °C | Experimental value for the analogous Naphthalene-2-boronic acid pinacol ester (CAS 256652-04-7). |

| Boiling Point | ~392.9 °C (Predicted) | Predicted value for the isomeric 4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane.[2] |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF). Sparingly soluble in water. | General property of aryl boronic esters. The pinacol ester analog is slightly soluble in water. |

| Stability | Significantly more stable to air and moisture than the corresponding boronic acid. The dioxaborinane ring protects the boron center from degradation pathways like trimerization (boroxine formation) and protodeboronation. Stable under inert gas at 2-8°C for long-term storage. | Inherent property of cyclic boronic esters. Storage recommendation for the pinacol ester analog. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum has been reported for this compound, providing definitive structural confirmation.[1]

¹H NMR (500 MHz, CDCl₃) δ:

-

8.35 (s, 1H): This singlet corresponds to the proton on the naphthalene ring that is para to the boron substituent and is deshielded by the aromatic system.

-

7.89 (t, J = 7.4 Hz, 2H): A triplet representing two equivalent protons on the naphthalene ring.

-

7.85 – 7.77 (m, 2H): A multiplet integrating to two protons, also part of the naphthalene ring system.

-

7.51 – 7.43 (m, 2H): Another multiplet for the remaining two protons of the naphthalene moiety.

-

4.41 (dqd, J = 12.2, 6.2 Hz, ... 1H): This complex signal is characteristic of the methine proton (-CH-) on the dioxaborinane ring, coupled to the adjacent methylene protons and the methyl group.

-

(Signals for the methylene (-CH₂-) and methyl (-CH₃) groups of the trimethyl-dioxaborinane ring are expected in the aliphatic region, typically between 0.9 and 2.0 ppm, but were not explicitly listed in the referenced abstract).

The aromatic region signals are consistent with a 2-substituted naphthalene ring. The aliphatic region signals, particularly the complex methine proton signal, confirm the presence of the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group.[1]

Chemical Reactivity and Applications

The primary utility of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The Suzuki-Miyaura Coupling Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to an organic halide (or triflate), forming a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group. The dioxaborinane ester facilitates a controlled and efficient transmetalation.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis Protocol

General Esterification Procedure

Objective: To synthesize 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane from 2-naphthaleneboronic acid and 2-methyl-2,4-pentanediol.

Materials:

-

2-Naphthaleneboronic acid (1.0 eq)

-

2-Methyl-2,4-pentanediol (1.1 eq)

-

Anhydrous toluene or another suitable azeotroping solvent

-

Anhydrous magnesium sulfate (optional, as a drying agent)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with molecular sieves

-

Magnetic stirrer and heat source

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2-naphthaleneboronic acid and 2-methyl-2,4-pentanediol.

-

Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of water formation.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be used directly in subsequent reactions. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is not publicly available. However, based on the data for analogous aryl boronic esters, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation. May cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) to ensure long-term stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a valuable and stable reagent for introducing the 2-naphthalenyl moiety in organic synthesis, most notably via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the parent boronic acid makes it an attractive choice for complex syntheses, offering improved storage, handling, and reaction reproducibility. This guide provides the foundational knowledge of its properties, a reliable synthetic approach, and its principal application, empowering researchers to effectively integrate this reagent into their synthetic strategies.

References

-

Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules. University of Wisconsin-Madison, PhD Thesis.[Link]

Sources

An In-Depth Technical Guide to 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic construction of carbon-carbon bonds is paramount. Among the arsenal of reagents enabling these transformations, organoboron compounds have emerged as indispensable tools. This guide focuses on a specific, yet highly valuable, member of this class: 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane .

Identified by the CAS Number 1260068-92-5 , this compound is a boronic acid ester derivative of naphthalene.[1][2] Boronic acid esters, such as this one, serve as stable, manageable, and efficient precursors to boronic acids, which are key participants in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The naphthalene moiety is a privileged scaffold found in numerous biologically active molecules and functional materials, making this particular reagent a crucial building block for the synthesis of complex molecular architectures.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, with a particular focus on its practical utility in a research and drug development setting.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane are summarized below.

| Property | Value |

| CAS Number | 1260068-92-5 |

| Molecular Formula | C₁₆H₁₉BO₂ |

| Molecular Weight | 254.13 g/mol |

| Appearance | Typically a white to off-white solid |

| Protecting Diol | 2-Methyl-2,4-pentanediol |

The choice of 2-methyl-2,4-pentanediol as the protecting group for the boronic acid is a deliberate one. While pinacol (2,3-dimethyl-2,3-butanediol) is a more common choice for forming boronic esters, the resulting 1,3,2-dioxaborinane ring from 2-methyl-2,4-pentanediol can offer distinct advantages in terms of stability. Some studies suggest that six-membered dioxaborinane rings can exhibit greater thermodynamic stability and reduced susceptibility to hydrolysis compared to their five-membered dioxaborolane counterparts under certain conditions. This enhanced stability can be beneficial for purification, long-term storage, and in reactions where premature deprotection could lead to undesired side reactions.

Synthesis and Handling

The synthesis of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically proceeds through the esterification of 2-naphthaleneboronic acid with 2-methyl-2,4-pentanediol. The parent 2-naphthaleneboronic acid (CAS: 32316-92-0) is commercially available and can also be synthesized via the reaction of a Grignard reagent derived from 2-bromonaphthalene with a trialkyl borate, followed by acidic workup.[3][4][5][6]

General Synthetic Workflow

Caption: General synthetic route to the target compound.

Step-by-Step Laboratory Protocol for Esterification

This protocol describes the final esterification step, assuming the availability of 2-naphthaleneboronic acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-naphthaleneboronic acid (1.0 eq) and a suitable solvent such as toluene or hexanes.

-

Addition of Diol: Add 2-methyl-2,4-pentanediol (1.1 eq) to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronic acid is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane.

Handling and Storage: Like most boronic esters, this compound should be stored in a cool, dry place, away from moisture and strong oxidizing agents. While more stable than the free boronic acid, gradual hydrolysis can occur over time, especially if not stored under anhydrous conditions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the naphthalene core and a variety of aryl or vinyl halides or triflates.

Mechanistic Rationale and Advantages

The Suzuki-Miyaura coupling is favored in drug discovery and development for several key reasons:[2][7][8]

-

High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of functional groups, which is crucial when working with complex, late-stage intermediates in a drug synthesis campaign.

-

Stereospecificity: The configuration of the coupling partners is retained in the product.

-

Availability of Reagents: A vast library of boronic acids and esters, as well as coupling partners, are commercially available.

-

Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed during workup.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the coupling of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The naphthalenyl-aryl motif constructed using this reagent is prevalent in a wide range of applications:

-

Drug Development: The biaryl scaffold is a common feature in many approved drugs and clinical candidates. The naphthalene core can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets such as enzymes and receptors.[7][8]

-

Organic Electronics: Naphthalene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to their favorable photophysical and charge-transport properties.[6] The Suzuki-Miyaura coupling is a key method for synthesizing the complex conjugated systems required for these applications.

Conclusion

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its stability, coupled with the synthetic power of the Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to effectively leverage this building block in the creation of novel and functional molecules.

References

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Snyder, H. R., & Wyman, F. W. (1948). Synthesis and Reactions of Some Substituted Naphthaleneboronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Al-Masum, M. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Das, S., & Laskar, M. A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available at: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

Shields, J. D., et al. (2020). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]

-

Kaur, H., et al. (2016). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. Available at: [Link]

-

Aran, V. R., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions. Available at: [Link]

-

Dunsford, J. J., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]

-

Mlynarski, S. N., et al. (2014). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]

-

Vantourout, J. C., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Naphthylboronic acid = 95.0 32316-92-0 [sigmaaldrich.com]

- 5. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 6. 32316-92-0|2-Naphthaleneboronic acid|BLD Pharm [bldpharm.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: Synthesis, Structural Elucidation, and Applications

This technical guide provides a comprehensive overview of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a specialized boronic ester with significant potential in organic synthesis and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from related compounds to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a plausible synthetic pathway, detailed characterization methods, and prospective applications, all framed within the context of established chemical principles.

Introduction: The Significance of Naphthalenyl Boronic Esters

The naphthalene moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its rigid, aromatic structure provides a valuable platform for developing bioactive molecules. When functionalized with a boronic acid or its ester, the resulting compound becomes a powerful building block in modern organic chemistry.[2] Boronic acids and their derivatives are lauded for their stability, low toxicity, and versatile reactivity, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]

The subject of this guide, 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, is a boronic ester derivative of 2-naphthaleneboronic acid. The dioxaborinane ring, formed with 2-methyl-2,4-pentanediol, serves to protect the boronic acid, enhancing its stability and modifying its reactivity for specific synthetic applications.[4] Such compounds are crucial intermediates for introducing the naphthalen-2-yl group into complex molecular architectures, a common strategy in the development of novel therapeutics and advanced materials.[2][5]

Molecular Structure and Properties

The molecular structure of 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane consists of a naphthalen-2-yl group attached to the boron atom of a 4,4,6-trimethyl-1,3,2-dioxaborinane ring.

Key Structural Features:

-

Naphthalenyl Group: A bicyclic aromatic system that imparts rigidity and specific electronic properties.

-

Dioxaborinane Ring: A six-membered heterocyclic ring containing boron, which is trigonal planar (sp² hybridized) in its ground state.[6]

-

Trimethyl Substitution: The methyl groups at positions 4 and 6 of the dioxaborinane ring influence the molecule's solubility and steric profile.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₁BO₂ |

| Molecular Weight | 268.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) |

Synthesis of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

The most direct and logical synthetic route to the target molecule is through the esterification of 2-naphthaleneboronic acid with 2-methyl-2,4-pentanediol. This is a standard and widely practiced method for the preparation of boronic esters.

Reaction Scheme:

Caption: Synthetic pathway to the target molecule.

Detailed Experimental Protocol:

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-naphthaleneboronic acid (1.0 eq) and 2-methyl-2,4-pentanediol (1.1 eq).[7]

-

Solvent Addition: Add a suitable solvent, such as toluene or hexanes, to facilitate the azeotropic removal of water.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the reaction is complete (typically when water formation ceases), cool the reaction mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane.

Structural Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from analogous structures, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene Aromatic Protons | 7.5 - 8.5 | Multiplets |

| Dioxaborinane CH | ~4.0 - 4.5 | Multiplet |

| Dioxaborinane CH₂ | ~1.5 - 2.0 | Multiplets |

| Dioxaborinane C(CH₃)₂ | ~1.2 - 1.4 | Singlets |

| Dioxaborinane CH(CH₃) | ~1.3 | Doublet |

Comparative data for naphthalene and 2-naphthaleneboronic acid can be found in the literature to aid in the assignment of the aromatic signals.[8]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene Aromatic Carbons | 120 - 140 |

| Dioxaborinane C-O | ~70 - 80 |

| Dioxaborinane CH₂ | ~45 - 55 |

| Dioxaborinane C(CH₃)₂ | ~25 - 30 |

| Dioxaborinane CH(CH₃) | ~20 - 25 |

Note: The carbon atom directly attached to the boron (ipso-carbon) may show a broad signal or be difficult to observe due to quadrupolar relaxation.[9]

¹¹B NMR Spectroscopy:

Boron-11 NMR is a crucial technique for characterizing boron-containing compounds.[10]

-

Expected Chemical Shift: For a tricoordinate boronic ester, a single, relatively broad signal is expected in the range of δ 20-30 ppm.[6][11] This is characteristic of an sp²-hybridized boron atom in a dioxaborinane ring.[12]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Expected [M+H]⁺: ~269.1656

X-ray Crystallography:

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be the definitive technique. If suitable crystals can be grown, this method would provide precise bond lengths, bond angles, and the conformation of the dioxaborinane ring.[13]

Applications in Research and Drug Development

As a stable and versatile synthetic intermediate, 4,4,6-trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is expected to have several applications.

Suzuki-Miyaura Cross-Coupling Reactions:

This is the most prominent application, where the naphthalen-2-yl group can be transferred to an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[2] This reaction is a cornerstone of modern synthetic chemistry for the construction of carbon-carbon bonds.

Sources

- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in Organic Solvents

Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

In the landscape of modern synthetic chemistry and pharmaceutical development, boronic acid derivatives have emerged as indispensable tools, largely due to their pivotal role in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][2] Among these, boronic esters like 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane stand out. As protected, and often more stable, versions of their corresponding boronic acids, these esters are easier to handle, purify, and store.[3] Their utility in a reaction, however, is fundamentally governed by a critical physical property: solubility.

Understanding the solubility of this dioxaborinane derivative in various organic solvents is not merely an academic exercise. It is a cornerstone for practical application. For the synthetic chemist, it dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification and crystallization protocols.[4] For the drug development professional, solubility is a key determinant of a compound's developability, impacting everything from formulation to bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, grounded in fundamental chemical principles and supported by a robust experimental framework for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a boronic ester derived from 2-naphthaleneboronic acid and 2-methyl-2,4-pentanediol. Its structure is characterized by two key regions that dictate its interaction with solvents:

-

The Naphthyl Group: This large, aromatic, and nonpolar hydrocarbon moiety is the dominant feature of the molecule. Its planarity and extensive π-system make it prone to nonpolar interactions, such as van der Waals forces and π-stacking.

-

The Dioxaborinane Ring: This is a six-membered heterocyclic ring containing boron and two oxygen atoms. While the B-O bonds are polar, the overall polarity of this group is significantly lower than the dihydroxyl group of the parent boronic acid. The esterification removes the acidic protons, eliminating the possibility of strong hydrogen bonding as a donor.[3] The presence of the trimethyl substituents further contributes to the lipophilic character of this portion of the molecule.

The general principle of "like dissolves like" provides a foundational predictive tool.[4] Compounds with large nonpolar segments tend to be more soluble in nonpolar or moderately polar organic solvents, while their solubility in highly polar, protic solvents like water is expected to be negligible. Compared to its parent, 2-naphthaleneboronic acid, the ester derivative is anticipated to be significantly more soluble in a wider range of organic solvents due to the masking of the polar -B(OH)₂ group.[5][6][7]

Caption: Key structural features governing solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | The large, nonpolar naphthalene ring is the dominant structural feature, favoring dissolution in nonpolar solvents. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking interactions. |

| Ethers | Diethyl Ether, THF | High | These solvents offer a balance of moderate polarity to interact with the dioxaborinane ring and sufficient nonpolar character to solvate the naphthyl group. Studies on similar esters show high solubility in ethers.[5][6] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. Chloroform, in particular, has been shown to be an excellent solvent for boronic esters.[5][6] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents capable of dissolving a wide range of organic compounds. Phenylboronic acid esters have demonstrated high solubility in ketones.[5][6] |

| Alcohols | Methanol, Ethanol | Low to Moderate | While the dioxaborinane ring can act as a hydrogen bond acceptor, the large nonpolar part of the molecule will limit solubility in these highly polar, protic solvents. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These highly polar solvents are generally powerful dissolvers for a wide range of organic molecules. Good solubility is expected.[1] |

| Water | Water | Insoluble | The compound lacks strong hydrogen bonding donor capabilities and is dominated by lipophilic character, making it effectively insoluble in water.[8][9] |

Disclaimer: This table represents a predicted profile based on chemical principles and analogous structures. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of the title compound at a given temperature, typically ambient room temperature (e.g., 25 °C). This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of the compound (e.g., 50-100 mg) into a vial. The key is to have undissolved solid remaining at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.[8]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete saturation.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, reweigh the vial. The mass of the remaining solid represents the amount of solute dissolved in the initial volume of solvent.

-

-

Quantitative Analysis (Preferred Method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the diluted sample and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standards (absorbance vs. concentration).

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

Calculation

Solubility (mg/mL) = (Concentration of saturated solution in mg/mL)

Solubility (mol/L) = (Solubility in mg/mL / Molecular Weight of compound) * 1000

Caption: Experimental workflow for quantitative solubility analysis.

Conclusion and Field Insights

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, by virtue of its structure, is predicted to be a highly soluble compound in a range of common nonpolar and moderately polar organic solvents, including ethers, chlorinated solvents, ketones, and aromatic hydrocarbons. Its lipophilic nature, conferred by the large naphthyl group and the esterification of the boronic acid moiety, makes it poorly soluble in polar protic solvents like water and alcohols.

For researchers in the field, this solubility profile is advantageous. The high solubility in solvents like THF, toluene, and DCM makes it highly amenable to use in homogeneous reaction conditions for cross-coupling and other transformations. This profile also suggests that purification can be readily achieved through crystallization by using a solvent/anti-solvent system, such as dissolving the compound in a good solvent like DCM or THF and inducing precipitation by adding a poor solvent like hexane or methanol. The detailed experimental protocol provided herein offers a robust and self-validating framework for any laboratory to precisely quantify these solubilities, enabling optimized process development and reliable application in synthesis and beyond.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Chemed.chem.purdue.edu. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from an academic source. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from an academic source. [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from an academic source. [Link]

-

Solubility of investigated compounds in water. Phenylboronic... (n.d.). ResearchGate. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Bolshan, Y., Bosc, D., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 41(32), 9733-9741. [Link]

-

Boronic acid. (2024). In Wikipedia. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chem.ws [chem.ws]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

A Preliminary Investigation of Naphthalen-2-yl Boronic Esters: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary: Naphthalen-2-yl boronic esters, particularly the pinacol derivative, are indispensable reagents in modern organic synthesis and drug discovery. Their stability, ease of handling, and versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions, make them superior alternatives to their corresponding boronic acids. This guide provides a comprehensive overview of the synthesis, characterization, and core applications of naphthalen-2-yl boronic esters. It is designed for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven experimental insights to facilitate their use as strategic building blocks in the creation of complex molecular architectures.

Introduction and Physicochemical Properties

Organoboron compounds are a cornerstone of contemporary organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Within this class, boronic esters offer significant advantages over boronic acids, including enhanced stability, reduced propensity for self-condensation (trimerization to boroxines), and improved solubility in organic solvents.[3]

The naphthalen-2-yl moiety is a prevalent scaffold in medicinal chemistry, valued for its rigid, lipophilic nature that can engage in favorable π-stacking interactions within biological targets. The corresponding boronic ester, therefore, serves as a critical intermediate for incorporating this valuable fragment into potential therapeutic agents.[4][5] Boronic acid derivatives have been successfully developed into FDA-approved drugs, such as the multiple myeloma treatments Bortezomib and Ixazomib, underscoring the therapeutic potential of this chemical class.[4]

Table 1: Physicochemical Properties of Naphthalen-2-ylboronic Acid Pinacol Ester

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉BO₂ | |

| Molecular Weight | 254.13 g/mol | |

| CAS Number | 256652-04-7 | |

| Appearance | Solid | |

| Storage Conditions | Store at 2-8 °C under dry, inert conditions. | [3] |

| Primary Application | Key intermediate in Suzuki-Miyaura cross-coupling reactions. | [2][3] |

| Safety Profile | May cause skin, eye, and respiratory irritation.[6] | [6] |

Synthesis of Naphthalen-2-yl Boronic Esters

The most reliable and scalable synthesis of aryl boronic esters involves the reaction of an organometallic species (typically a Grignard or organolithium reagent) with a borate ester, followed by in-situ or subsequent esterification with a diol, such as pinacol.[7] This process is highly efficient and tolerates a wide range of functional groups.

Diagram 1: General Synthetic Workflow

Caption: Workflow for the synthesis of naphthalen-2-ylboronic acid pinacol ester.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Bromonaphthalene

-

Magnesium (Mg) turnings

-

Iodine (crystal, as initiator)

-

Triisopropyl borate [B(O-iPr)₃]

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Grignard Formation:

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Mg turnings (1.2 equivalents).

-

Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed; this activates the magnesium surface.

-

Allow the flask to cool, then add anhydrous THF.

-

Dissolve 2-bromonaphthalene (1.0 equivalent) in anhydrous THF and add it dropwise to the stirring suspension of magnesium. The reaction is exothermic and should initiate, evidenced by bubbling and a color change. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -65 °C.

-

Scientist's Note: This low-temperature addition is critical to prevent the double addition of the Grignard reagent to the borate ester, which would form an unwanted borinic acid derivative.[8]

-

After addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Esterification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding 1M HCl solution.

-

Add pinacol (1.1 equivalents) to the mixture and stir vigorously for 1 hour. The acidic conditions facilitate both the hydrolysis of the borate complex and the subsequent esterification with pinacol to form the stable pinacol boronic ester.[9]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization from hexanes or by column chromatography on silica gel to yield the naphthalen-2-ylboronic acid pinacol ester as a white solid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of naphthalen-2-yl boronic esters is the Suzuki-Miyaura cross-coupling reaction, which forms a C(sp²)-C(sp²) bond between the naphthalene core and another aryl or vinyl group.[10][11][12] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[2]

The reaction proceeds via a catalytic cycle involving a palladium complex. The use of a boronic ester is often preferred over the boronic acid as it can facilitate the transmetalation step and improve reaction yields and reproducibility, particularly for challenging substrates.[13]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Considerations

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. The reactivity order is typically I > Br > Cl.

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium.[11] A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex [Naphthyl-B(pin)(OH)]⁻, which readily transfers the naphthyl group to the Pd(II) center.[11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction efficiency.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized naphthalen-2-yl boronic ester is paramount. A combination of spectroscopic techniques is employed for full characterization.[14]

Table 2: Typical Spectroscopic Data for Naphthalen-2-ylboronic Acid Pinacol Ester

| Technique | Expected Chemical Shifts (δ) / Observations | Rationale / Key Feature(s) | Source(s) |

| ¹H NMR | ~ 7.4-8.4 ppm (m, 7H)~ 1.35 ppm (s, 12H) | The complex multiplet in the aromatic region corresponds to the seven protons of the naphthalene ring system.[15] The sharp singlet with an integration of 12H is the hallmark of the four equivalent methyl groups on the pinacol moiety. | [14][15] |

| ¹³C NMR | ~ 125-135 ppm (multiple signals)~ 84 ppm~ 25 ppm | Aromatic carbons appear in the typical downfield region. The signal around 84 ppm corresponds to the quaternary carbons of the pinacol group bonded to oxygen, and the signal around 25 ppm is for the pinacol methyl carbons. | [14] |

| ¹¹B NMR | ~ 20-30 ppm (broad singlet) | This chemical shift is characteristic of a tri-coordinate boronic ester. The broadness is due to the quadrupolar nature of the boron nucleus.[16] | [16][17] |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ | High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition (C₁₆H₁₉BO₂) of the synthesized compound.[14] | [14] |

References

-

Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]

-

Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

(Naphthalen-2-yl)boronic acid. PubChem. [Link]

-

Ben Hassen, C., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. [Link]

-

Carrow, B. P. & Hartwig, J. F. (2011). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Journal of the American Chemical Society. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Mutoh, Y., et al. (2020). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. [Link]

-

Matteson-type substrate controlled homologation. Organic Syntheses. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Boronic ester derivative-dependent activity of parthenolide analogues. ChemRxiv. [Link]

-

Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents.

-

Example IR and NMR analysis of 2-naphthol. YouTube. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. PubMed. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Chemistry Of Boronic Esters. AA Blocks. [Link]

-

17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]

- 6. (Naphthalen-2-yl)boronic acid | C10H9BO2 | CID 2734375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

use of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in Suzuki-Miyaura coupling

Application Note & Protocol

Topic: Leveraging the Stability and Reactivity of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane for Robust Suzuki-Miyaura Couplings

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Stability in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly profound in the pharmaceutical and materials science sectors, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4] The success of this palladium-catalyzed transformation hinges on the careful interplay of an organohalide, a palladium catalyst, a base, and an organoboron reagent.[5][6]

While traditional boronic acids are widely used, their inherent propensity for protodeboronation and trimerization into boroxines can lead to issues with stability, stoichiometry, and reproducibility.[1] This has driven the development of more robust organoboron surrogates, primarily boronic esters.[7] Among these, 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane emerges as a superior reagent. The 4,4,6-trimethyl-1,3,2-dioxaborinane scaffold imparts exceptional bench-top stability, significantly resisting degradation by moisture and protic solvents.[8][9] This attribute simplifies handling, improves reaction consistency, and makes it an ideal choice for complex synthetic campaigns and high-throughput screening applications where reagent longevity is critical. This guide provides a deep dive into the application of this stable naphthylating reagent, complete with mechanistic insights and a detailed experimental protocol.

Reagent Profile and Mechanistic Considerations

The Advantage of the 4,4,6-Trimethyl-1,3,2-dioxaborinane Scaffold

The enhanced stability of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is not incidental; it is a direct consequence of the diol used for its synthesis. Unlike the widely used pinacol esters, the six-membered dioxaborinane ring provides a unique steric and electronic environment around the boron atom. This structure is inherently more resistant to hydrolysis and protodeboronation, a common side reaction that consumes the active boron species and reduces yield.[8] This stability translates to practical benefits:

-

Ease of Handling: The crystalline solid can be weighed and handled in air without stringent requirements for an inert atmosphere.[8]

-

Extended Shelf-Life: The reagent can be stored for long periods without significant decomposition.[8]

-

Improved Reproducibility: Accurate stoichiometry is easier to achieve, leading to more consistent reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle

The coupling reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][10]

-

Transmetalation: This is the rate-determining step where the organic moiety is transferred from the boron reagent to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][11]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for a general Suzuki-Miyaura coupling reaction using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane.

Workflow Overview

The experimental process follows a logical sequence from preparation to purification. Each stage is designed to ensure optimal conditions for the catalytic reaction and maximize product yield and purity.

Detailed Step-by-Step Protocol

This protocol describes a representative coupling between an aryl bromide and 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane on a 1.0 mmol scale.

Materials & Reagents:

| Reagent | Role | Typical Amount (1.0 mmol scale) | M.W. | Notes |

| Aryl Bromide (Ar-Br) | Electrophile | 1.0 mmol, 1.0 equiv | - | Substrate |

| 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | Nucleophile | 1.2 mmol, 1.2 equiv | 268.15 | Slight excess ensures complete consumption of the limiting reagent. |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Precursor | 0.03 mmol, 3 mol% | 816.64 | A robust, air-stable catalyst for a wide range of substrates. |

| Potassium Phosphate (K₃PO₄) | Base | 2.0 mmol, 2.0 equiv | 212.27 | An effective base for activating the boronic ester. |

| 1,4-Dioxane | Solvent | 5 mL | - | Anhydrous grade recommended. |

| Deionized Water | Co-solvent | 1 mL | - | Can accelerate the reaction for some substrates. |

Procedure:

-

Reaction Setup (Causality: Catalyst Protection): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and potassium phosphate (2.0 mmol). Rationale: Assembling the solid reagents first under ambient conditions is acceptable due to the stability of the catalyst precursor and boronic ester.

-

Inert Atmosphere (Causality: Catalyst Protection): Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Rationale: The active Pd(0) species, formed in situ, is sensitive to oxygen. Removing air is critical to prevent catalyst deactivation and formation of side products like homocoupled boronic esters.[5]

-

Solvent Addition & Degassing (Causality: Oxygen Removal): Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Bubble the inert gas through the stirred reaction mixture for 15-20 minutes. Rationale: This step, known as sparging, removes any residual dissolved oxygen from the solvents, further protecting the catalyst's integrity throughout the reaction.

-

Reaction Conditions (Causality: Activation Energy): Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. Rationale: Thermal energy is required to overcome the activation barriers for the elementary steps of the catalytic cycle, particularly oxidative addition and reductive elimination.

-

Monitoring (Causality: Process Control): Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours. Rationale: Monitoring prevents unnecessary heating that could lead to product degradation and confirms the consumption of the limiting starting material.

-

Workup (Causality: Product Isolation): Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-